molecular formula C16H16ClN3O2S B10884445 2-[(2-chlorophenyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide

2-[(2-chlorophenyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B10884445
M. Wt: 349.8 g/mol
InChI Key: RECLXVVRYSOTRU-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a chlorobenzoyl group, an ethoxyphenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzoyl)-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide can be achieved through a multi-step process. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxyaniline to form 2-(2-chlorobenzoyl)-4-ethoxyaniline. This intermediate is then reacted with thiosemicarbazide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorobenzoyl)-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.

    Biological Studies: It is used as a probe to study the interactions of hydrazinecarbothioamides with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzoyl)-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzoyl)-N~1~-(4-methoxyphenyl)-1-hydrazinecarbothioamide
  • 2-(2-Chlorobenzoyl)-N~1~-(4-methylphenyl)-1-hydrazinecarbothioamide

Uniqueness

2-(2-Chlorobenzoyl)-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

1-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C16H16ClN3O2S/c1-2-22-12-9-7-11(8-10-12)18-16(23)20-19-15(21)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,23)

InChI Key

RECLXVVRYSOTRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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